molecular formula C4H9ClIN B2444156 3-Iodo-pyrrolidine hydrochloride CAS No. 1353944-79-2

3-Iodo-pyrrolidine hydrochloride

Cat. No.: B2444156
CAS No.: 1353944-79-2
M. Wt: 233.48
InChI Key: OWOZJBZGOHJRBB-UHFFFAOYSA-N
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Description

3-Iodo-pyrrolidine hydrochloride is a chemical compound with the molecular formula C4H9ClIN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an iodine atom at the third position of the pyrrolidine ring and a hydrochloride salt form, which enhances its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-pyrrolidine hydrochloride typically involves the iodination of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process involves a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Industrial Production Methods

Industrial production of this compound can be achieved through the reaction of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Iodo-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the third position can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-iodopyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOZJBZGOHJRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353944-79-2
Record name 3-iodopyrrolidine hydrochloride
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